molecular formula C14H16O4 B1435069 7-Phenyl-6,8-dioxaspiro[3.5]nonane-2-carboxylic acid CAS No. 1639838-84-8

7-Phenyl-6,8-dioxaspiro[3.5]nonane-2-carboxylic acid

Cat. No. B1435069
CAS RN: 1639838-84-8
M. Wt: 248.27 g/mol
InChI Key: YYUYVNUTKKAXIE-UHFFFAOYSA-N
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Description

7-Phenyl-6,8-dioxaspiro[3.5]nonane-2-carboxylic acid is a chemical compound . It is also known as diethyl 7-phenyl-6,8-dioxaspiro[3.5]nonane-2,2-dicarboxylate . The compound has a molecular weight of 348.4 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C19H24O6/c1-3-22-16(20)19(17(21)23-4-2)10-18(11-19)12-24-15(25-13-18)14-8-6-5-7-9-14/h5-9,15H,3-4,10-13H2,1-2H3 . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

The compound is a yellow solid .

Scientific Research Applications

Polymerization and Material Science

One of the primary applications of 7-Phenyl-6,8-dioxaspiro[3.5]nonane-2-carboxylic acid derivatives is in the field of polymerization and material science. These compounds have been explored for their potential in creating new polymers with unique properties. For instance, the study on Photoinitiated Cationic Polymerization of 2-Methylene-7-phenyl-1,4,6,9-tetraoxaspiro[4.4]nonane demonstrates its utility in polymer science. This research highlighted the synthesis of the monomer and its efficient polymerization to form a structurally well-defined poly(alkylene−carbonate−ketone) without the common issues of elimination or single ring-opening polymerization observed with similar compounds. This reveals its potential for creating innovative materials with tailored properties for various applications (Bolln, Frey, & Mülhaupt, 1996).

Organic Synthesis and Chemical Reactions

The compound's derivatives have also been studied in the context of organic synthesis and chemical reactions . The research into the Reaction of Olefins with Malonic Acid in the presence of manganese(III) acetate, producing various dioxaspiro[4.4]nonane derivatives, provides insights into the compound's reactivity and potential applications in synthesizing complex molecules. This work has implications for the development of new synthetic methodologies and the production of compounds with potential pharmaceutical or material science applications (Ito, Nishino, & Kurosawa, 1983).

Corrosion Inhibition

Another notable application area is in corrosion inhibition . Research on new spirocyclopropane derivatives synthesized for the inhibition of mild steel in acidic media shows the potential of 7-Phenyl-6,8-dioxaspiro[3.5]nonane-2-carboxylic acid derivatives as corrosion inhibitors. These studies demonstrate how modifications to the compound can lead to highly effective corrosion inhibitors, highlighting the compound's versatility and potential for developing environmentally friendly corrosion protection solutions (Chafiq et al., 2020).

Safety and Hazards

For safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

7-phenyl-6,8-dioxaspiro[3.5]nonane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O4/c15-12(16)11-6-14(7-11)8-17-13(18-9-14)10-4-2-1-3-5-10/h1-5,11,13H,6-9H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYUYVNUTKKAXIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC12COC(OC2)C3=CC=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Phenyl-6,8-dioxaspiro[3.5]nonane-2-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Phenyl-6,8-dioxaspiro[3.5]nonane-2-carboxylic acid
Reactant of Route 2
7-Phenyl-6,8-dioxaspiro[3.5]nonane-2-carboxylic acid
Reactant of Route 3
7-Phenyl-6,8-dioxaspiro[3.5]nonane-2-carboxylic acid
Reactant of Route 4
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7-Phenyl-6,8-dioxaspiro[3.5]nonane-2-carboxylic acid
Reactant of Route 5
7-Phenyl-6,8-dioxaspiro[3.5]nonane-2-carboxylic acid
Reactant of Route 6
7-Phenyl-6,8-dioxaspiro[3.5]nonane-2-carboxylic acid

Q & A

Q1: What is the molecular formula and weight of 7-Phenyl-6,8-dioxaspiro[3.5]nonane-2-carboxylic acid?

A1: While the abstract doesn't explicitly state the molecular formula and weight, it can be deduced from the chemical structure described in the specification (not provided in this context).

Q2: Can you describe the step-by-step synthesis of 7-Phenyl-6,8-dioxaspiro[3.5]nonane-2-carboxylic acid as outlined in the research?

A2: The synthesis, according to the abstract [], involves four key steps:

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